N-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-2-(2-methoxyphenyl)acetamide
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Overview
Description
N-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-2-(2-methoxyphenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzoxazole ring, which is known for its biological activity and versatility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-2-(2-methoxyphenyl)acetamide typically involves the following steps:
Formation of the Benzoxazole Ring: This can be achieved by cyclization of o-aminophenol with a suitable carboxylic acid derivative.
Introduction of the Dimethylamino Group: This step involves the alkylation of the benzoxazole ring with a dimethylaminoalkyl halide under basic conditions.
Acetylation: The final step involves the acetylation of the intermediate product with 2-methoxyphenylacetic acid under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-2-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-2-(2-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-2-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The benzoxazole ring can interact with enzymes or receptors, modulating their activity. The dimethylamino group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(Dimethylamino)propyl]acetamide
- N-[2-(Dimethylamino)ethyl]benzamide
- N-[4-(Dimethylamino)butyl]benzoxazole
Uniqueness
N-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-2-(2-methoxyphenyl)acetamide is unique due to its specific combination of functional groups and structural features. The presence of both the benzoxazole ring and the dimethylamino group provides a unique set of chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl]-2-(2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-22(2)12-16-15-11-14(8-9-18(15)25-21-16)20-19(23)10-13-6-4-5-7-17(13)24-3/h4-9,11H,10,12H2,1-3H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHTWVZUTGGNTHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=NOC2=C1C=C(C=C2)NC(=O)CC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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